molecular formula C32H42ClN5O3 B1193303 N-methyl-N'-(azide-PEG3)-Cy3

N-methyl-N'-(azide-PEG3)-Cy3

Cat. No. B1193303
M. Wt: 580.17
InChI Key: TUVWJNHMQWENCT-IHVUDLOXSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N'-(azide-PEG3)-Cy3 is a PEG derivative containing cyanine dye with excitation/emission maximum 555/570 nm as well as an azide group, which enables Click Chemistry. The hydophilic PEG spacer increases solubility in aqueous media.

Scientific Research Applications

Biomolecule Immobilization

N-methyl-N'-(azide-PEG3)-Cy3 is applicable in biomolecule immobilization. Sequential Diels-Alder and azide-alkyne cycloaddition reactions (click chemistry) utilize a polyethylene glycol (PEG) linker for the effective immobilization of carbohydrates and proteins onto solid surfaces. This technique ensures that the functional groups in biomolecules remain unreacted and stable, offering a robust strategy for immobilizing a wide range of complex substances on solid surfaces (Sun et al., 2006).

Dye-Sensitized Solar Cells

The compound is useful in the synthesis of poly(ethylene glycol) with terminal azide groups (PEG-N3), which has been employed in the development of solid-state dye-sensitized solar cells (DSSCs). PEG-N3, when complexed with LiI or ionic liquids and crosslinked under UV irradiation, enhances the mechanical properties of the electrolytes in DSSCs, thus improving their efficiency (Koh et al., 2010).

Cancer Research

In cancer research, N-methyl-N'-(azide-PEG3)-Cy3-related compounds are instrumental in studying gene expression and methylation. For instance, the paternally expressed gene 3 (PEG3) has been investigated in gynecologic cancer cell lines to understand its expression levels and control mechanisms. The study of PEG3 silencing, associated with DNA hypermethylation, provides insights into the epigenetic aspects of gynecologic cancers (Dowdy et al., 2005).

Nanoparticle Functionalization

N-methyl-N'-(azide-PEG3)-Cy3 plays a role in the functionalization of nanoparticles, particularly in biomedical applications. For example, magnetic nanoparticles have been functionalized with PEG and tetraphosphonate cavitand for complexing N-monomethylated species, enhancing biocompatibility and enabling their use in biological environments (Tudisco et al., 2013).

Thiol-X Chemistry

This compound is relevant in the novel synthesis of block copolymers through thiol-X chemistry. Using sequential 1,3-benzoxazine-thiol and azide-alkyne coupling methodologies, it enables the creation of polymers with diverse properties, which can be used in various macromolecular synthesis applications (Musa et al., 2014).

properties

Product Name

N-methyl-N'-(azide-PEG3)-Cy3

Molecular Formula

C32H42ClN5O3

Molecular Weight

580.17

IUPAC Name

(2E)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indole;chloride

InChI

InChI=1S/C32H42N5O3.ClH/c1-31(2)25-11-6-8-13-27(25)36(5)29(31)15-10-16-30-32(3,4)26-12-7-9-14-28(26)37(30)18-20-39-22-24-40-23-21-38-19-17-34-35-33;/h6-16H,17-24H2,1-5H3;1H/q+1;/p-1

InChI Key

TUVWJNHMQWENCT-IHVUDLOXSA-M

SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-]

Appearance

Solid powder

Purity

>97% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

N-methyl-N'-(azide-PEG3)-Cy3

Origin of Product

United States

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